N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine
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Overview
Description
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing two nitrogen atoms in a fused aromatic ring system. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with cyclohexyl isocyanide and 4-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it can interfere with the synthesis of nucleic acids, further inhibiting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine stands out due to its unique cyclohexyl group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and efficacy compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-17-13-11-15(12-14-17)20-23-19-10-6-5-9-18(19)21(24-20)22-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYILJEHATBEWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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